molecular formula C18H19NO3S B2621475 N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 879476-14-9

N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2621475
CAS No.: 879476-14-9
M. Wt: 329.41
InChI Key: GCIAEJQWOTZEDH-UHFFFAOYSA-N
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Description

N-[2-(Propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine-carboxamide derivative characterized by a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group. The phenyl ring at the 2-position is substituted with a propan-2-ylsulfanyl (isopropylthio) moiety.

Properties

IUPAC Name

N-(2-propan-2-ylsulfanylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-12(2)23-17-10-6-3-7-13(17)19-18(20)16-11-21-14-8-4-5-9-15(14)22-16/h3-10,12,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIAEJQWOTZEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 2,3-dihydro-1,4-benzodioxine ring.

    Introduction of the Sulfanyl Group: The propan-2-ylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Sulfamoylphenyl ethyl C₁₇H₁₈N₂O₅S 362.07 Sulfamoyl group enhances polarity; ethyl spacer increases flexibility.
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-(Pyrimidin-2-ylsulfamoyl)phenyl C₁₉H₁₆N₄O₅S 412.07 Pyrimidine sulfonamide introduces aromatic heterocycle, likely improving target binding.
N-{4-Nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Nitrophenyl C₁₅H₁₂N₂O₅ 300.27 Nitro group confers strong electron-withdrawing effects, reducing solubility.
N-[5-Chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 5-Chloro-2-(2-oxopyrrolidin-1-yl)phenyl C₁₉H₁₇ClN₂O₄ 372.81 Chlorine and pyrrolidinone substituents enhance lipophilicity and steric bulk.
N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 3-Trifluoromethylphenyl ~C₁₆H₁₂F₃NO₃ ~323.27 (estimated) CF₃ group increases hydrophobicity and metabolic stability.

Physicochemical Properties

  • Conversely, nitro () and trifluoromethyl () groups reduce solubility .
  • Hydrogen Bonding : Sulfamoyl and pyrimidinyl groups () enable hydrogen bonding, critical for target engagement, whereas the isopropylthio group in the target compound offers hydrophobic interactions .
  • Molecular Weight : Analogs range from 300–412 g/mol, with pyrimidinyl derivatives () being the heaviest due to the heterocyclic extension .

Potential Implications of Substituent Variations

  • Sulfamoyl/Pyrimidinyl Sulfonamide: Likely candidates for enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide’s known role in binding zinc-containing active sites .
  • Trifluoromethyl/Nitro Groups : May enhance blood-brain barrier penetration or serve as electron-withdrawing groups in electrophilic substitution reactions .
  • Chlorine/Pyrrolidinone: Chlorine’s electronegativity and pyrrolidinone’s rigidity could influence receptor selectivity .

Biological Activity

N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 368.5 g/mol
  • CAS Number : 955601-58-8

This compound features a benzodioxine core, which is known for its diverse biological activities.

Antidiabetic Potential

Recent studies have indicated that compounds similar to N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine derivatives exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, a related compound demonstrated over 80% inhibition of DPP-IV activity at a dosage of 3 mg/kg within 24 hours . This suggests that the compound may have potential as an antidiabetic agent.

Antioxidant Activity

Research has shown that benzodioxine derivatives possess antioxidant properties. The presence of the dioxine moiety contributes to the scavenging of free radicals, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage and could be beneficial in conditions such as cardiovascular diseases and neurodegenerative disorders.

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways related to inflammation and glucose metabolism. The compound may interact with various receptors or enzymes, leading to downstream effects that enhance insulin sensitivity or reduce oxidative stress.

Study on DPP-IV Inhibition

A notable study focused on the design and synthesis of DPP-IV inhibitors derived from natural products. The findings revealed that certain derivatives exhibited IC50 values as low as 2.0 nM, indicating potent inhibitory activity . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity.

Antioxidant Efficacy

Another study assessed the antioxidant potential of benzodioxine compounds in vitro. Results indicated that these compounds effectively reduced lipid peroxidation and enhanced the activity of endogenous antioxidant enzymes . Such findings underscore the therapeutic potential of N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine derivatives in oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Activity TypeCompoundEffectivenessReference
DPP-IV InhibitionSimilar Benzodioxine Derivative>80% inhibition at 3 mg/kg
Antioxidant ActivityBenzodioxine CompoundsSignificant reduction in lipid peroxidation

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